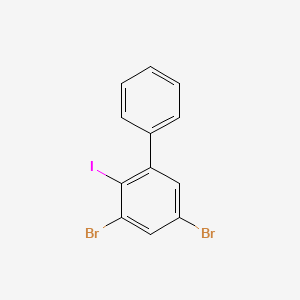
N-(3-acetyl-phenyl)-N'-allyl-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-phenyl)-N’-allyl-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features a phenyl ring substituted with an acetyl group at the 3-position and an allyl group attached to the nitrogen atom of the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-phenyl)-N’-allyl-thiourea typically involves the reaction of 3-acetyl aniline with allyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3-acetyl-phenyl)-N’-allyl-thiourea can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(3-acetyl-phenyl)-N’-allyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
N-(3-acetyl-phenyl)-N’-allyl-thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of N-(3-acetyl-phenyl)-N’-allyl-thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with the function of metalloproteins and enzymes involved in oxidative stress responses.
類似化合物との比較
Similar Compounds
- N-(3-acetyl-phenyl)-N’-methyl-thiourea
- N-(3-acetyl-phenyl)-N’-ethyl-thiourea
- N-(3-acetyl-phenyl)-N’-propyl-thiourea
Uniqueness
N-(3-acetyl-phenyl)-N’-allyl-thiourea is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allyl group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the allyl group may enhance the compound’s ability to interact with biological targets, potentially leading to improved antimicrobial and anticancer properties.
特性
CAS番号 |
104509-97-9 |
|---|---|
分子式 |
C12H14N2OS |
分子量 |
234.32 g/mol |
IUPAC名 |
1-(3-acetylphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16) |
InChIキー |
WRHAGJCMAVKAIL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
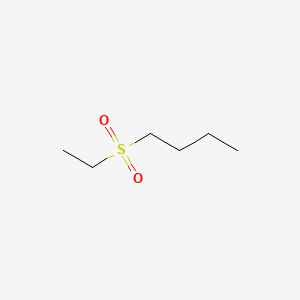
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)


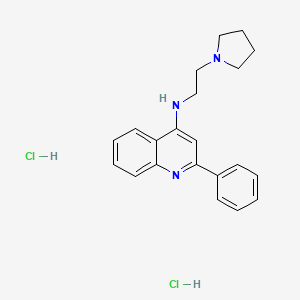
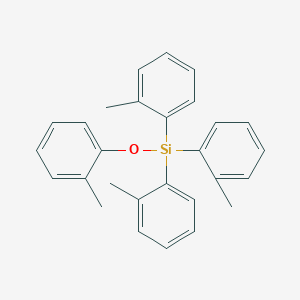
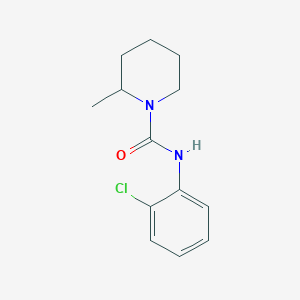
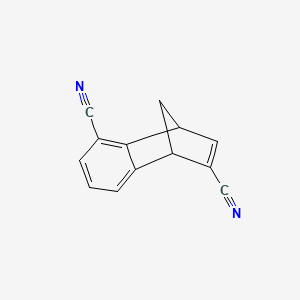
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
